5-(Aminomethyl)furan-2-carbaldehyde

Description

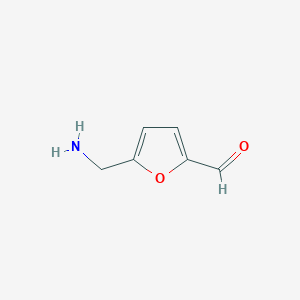

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUINAHPIQAGHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902918 | |

| Record name | NoName_3494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Chemo-Catalytic Synthesis of 5-(Aminomethyl)furan-2-carbaldehyde

The chemo-catalytic conversion of biomass-derived furans into valuable nitrogen-containing chemicals is a key focus in the development of sustainable chemical processes. nih.gov For this compound, these routes primarily revolve around the functionalization of HMF, leveraging its aldehyde and hydroxymethyl groups.

Direct Amination Approaches from Furanic Precursors

Direct amination of furanic precursors, particularly HMF, is an atom-efficient strategy to produce furan-based amines. These reactions typically involve reacting HMF with an ammonia (B1221849) source over a catalyst. However, controlling the selectivity to obtain the mono-aminated aldehyde, this compound, is difficult. Often, the reaction proceeds to form other products like 5-(hydroxymethyl)furfurylamine (HMFA) or the fully aminated 2,5-bis(aminomethyl)furan (B21128) (BAMF). nih.govnih.gov

The direct transformation of HMF into BAMF has been achieved with high yields using bifunctional catalysts, highlighting the feasibility of aminating the furan (B31954) platform. nih.govnih.govrsc.org These processes demonstrate that while direct amination is possible, preventing the reaction at the intermediate aldehyde stage to isolate this compound remains a significant synthetic hurdle.

Reductive Amination Strategies

Reductive amination is a widely explored and effective method for synthesizing amines from carbonyl compounds. In the context of furan derivatives, this strategy is applied to HMF to produce various amino furans, with this compound being a potential, though often transient, intermediate.

This approach combines an amine source (typically ammonia) and a reducing agent (often molecular hydrogen) in the presence of a heterogeneous catalyst. Various catalytic systems have been developed, primarily targeting the synthesis of 2,5-bis(aminomethyl)furan (BAMF) from HMF. researchgate.netnih.gov

During this process, the aldehyde group of HMF first reacts with ammonia to form an imine, which is then hydrogenated. The hydroxymethyl group can also undergo amination under more strenuous conditions. Studies have shown that the reaction can be stopped at the 5-(hydroxymethyl)furfurylamine (HMFA) stage with high selectivity by carefully choosing the catalyst and conditions. For instance, a Raney Co catalyst has been shown to yield 99.5% HMFA. researchgate.netnih.gov Achieving the target this compound would require the selective amination of the hydroxyl group while preserving the aldehyde, which is challenging due to the high reactivity of the aldehyde group under reductive conditions.

| Precursor | Catalyst | Amine Source | Conditions | Primary Product | Yield | Citation |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Raney Ni | NH₃, H₂ | 160 °C, 12 h | 2,5-Bis(aminomethyl)furan (BAMF) | 82.3% | researchgate.netnih.gov |

| 5-Hydroxymethylfurfural (HMF) | Raney Co | NH₃, H₂ | 120 °C, 2 h | 5-Hydroxymethylfurfurylamine (HMFA) | 99.5% | researchgate.netnih.gov |

| 5-Hydroxymethylfurfural (HMF) | 10Ni/γ-Al₂O₃ | NH₃, H₂ | 160 °C | 2,5-Bis(aminomethyl)furan (BAMF) | 86.3% | researchgate.netnih.gov |

| 5-Hydroxymethylfurfural (HMF) | Cu₄Ni₁Al₄Oₓ | NH₃, H₂ | 90 °C then 210 °C | 2,5-Bis(aminomethyl)furan (BAMF) | 85.9% | nih.govnih.gov |

The formation of this compound requires highly selective transformations. One promising pathway involves the creation of a more reactive intermediate at the hydroxymethyl position, followed by amination and subsequent preservation of the aldehyde. An alternative is the selective reduction of a precursor where the amine is masked.

A key example of this strategy is the synthesis of 5-(azidomethyl)furfural (AzMF). This intermediate can be prepared in nearly quantitative yield by reacting 5-chloromethylfurfural (B124360) (CMF) with sodium azide (B81097). mdpi.comsci-hub.se The subsequent chemoselective reduction of the azide group in AzMF to an amine would yield the desired this compound. This method avoids the harsh conditions of reductive amination that can affect the aldehyde group.

Furthermore, enzymatic reactions have shown the formation of this compound (referred to as AMFA in the study) as a side-product during the synthesis of 5-(aminomethyl)-2-furancarboxylic acid from HMF. rsc.org This observation underscores the feasibility but also the difficulty in controlling the reaction to make the amino-aldehyde the main product. The challenge in selective reduction lies in the sensitivity of the furan ring and the aldehyde group to many common reducing agents. nih.gov

Multi-Step Chemical Synthesis from Functionalized Furan Derivatives

Multi-step synthesis provides a more controlled, albeit less atom-economical, route to this compound. This approach involves protecting or pre-functionalizing one of the reactive sites on the furan precursor to direct the reaction sequence.

One viable strategy involves converting the hydroxymethyl group of HMF into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). google.comgoogle.com This HMF-sulfonate can then undergo nucleophilic substitution with an amine source or an azide, which is later reduced. This pathway offers a high degree of control, as the aldehyde group is generally stable under these conditions.

Another well-documented multi-step route proceeds through 5-chloromethylfurfural (CMF). CMF is synthesized from hexose (B10828440) sugars or directly from HMF. mdpi.com The chloromethyl group is then converted to an azidomethyl group by reacting with sodium azide, forming 5-(azidomethyl)furfural (AzMF). mdpi.comsci-hub.se A final, selective reduction of the azide furnishes this compound.

| Precursor | Intermediate | Reagents | Product | Yield | Citation |

| 5-Hydroxymethylfurfural (HMF) | HMF-sulfonate | Sulfonyl halide, Base | HMF-sulfonate | Not Reported | google.comgoogle.com |

| HMF-sulfonate | - | Amine/Azide | 5-(Aminomethyl/Azidomethyl)furan-2-carbaldehyde | Not Reported | google.comgoogle.com |

| 5-Chloromethylfurfural (CMF) | - | Sodium azide, Acetone | 5-(Azidomethyl)furfural (AzMF) | ~Quantitative | mdpi.comsci-hub.se |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key variables include temperature, pressure, catalyst choice, solvent, and reaction time.

In the reductive amination of HMF, catalyst selection is paramount. Non-noble metal catalysts like Ni/SBA-15 have shown high selectivity for producing 5-(aminomethyl)-2-furanmethanol (a related product) at relatively mild temperatures (100°C), achieving yields up to 89.8%. researchgate.net For the synthesis of BAMF, Raney Ni and Co catalysts require temperatures between 120-160°C and extended reaction times to achieve high yields. nih.gov A stepwise temperature profile was found to be optimal for a CuNiAlOx catalyst, where the initial reductive amination of the aldehyde occurs at a lower temperature (90°C) and the subsequent amination of the hydroxyl group requires a higher temperature (210°C). nih.gov

Hydrogen pressure also plays a critical role. For related hydrogenations, pressures below 30 bar may favor partial reduction, while pressures exceeding 70 bar can lead to over-reduction of the furan ring. smolecule.com The optimization of these parameters is essential to navigate the complex reaction network and favor the formation of this compound over other potential products.

Biocatalytic and Chemo-Enzymatic Synthesis of this compound

The development of sustainable synthetic routes to valuable chemical intermediates has led to a growing interest in biocatalytic and chemo-enzymatic strategies. These approaches offer mild reaction conditions, high selectivity, and the use of renewable resources, positioning them as attractive alternatives to traditional chemical methods. The synthesis of this compound (AMFA) from bio-based precursors like 5-(hydroxymethyl)furfural (HMF) is a key area of research, with enzymes playing a crucial role in the targeted transformations. diva-portal.orgmdpi.com

Enzyme Screening and Engineering for Targeted Transformations

The identification and optimization of suitable enzymes are foundational to developing efficient biocatalytic processes. For the synthesis of AMFA, enzymes such as amine transaminases (ATAs), dehydrogenases, and oxidases are of particular importance. diva-portal.orgmdpi.com

Amine transaminases are instrumental in the amination of furan aldehydes, a key step in the synthesis of furan-based amines. nih.gov Research has demonstrated the effectiveness of various ATAs in the reductive amination of HMF and 2,5-diformylfuran (DFF). mdpi.com Studies have identified several (S)-selective and (R)-selective ATAs capable of catalyzing the amination of these furan substrates. mdpi.com

For instance, ATAs from Chromobacterium violaceum (Cv-TA), Arthrobacter citreus (ArS-TA), and engineered variants from Arthrobacter sp. (ArRmut11-TA) and Vibrio fluvialis (Vf-mut-TA) have shown high product formation (over 80%) at aldehyde concentrations of 100-200 mM, using isopropylamine (B41738) (IPA) as the amine donor. nih.govresearchgate.net Another study identified four different ATAs, including those from Vibrio fluvialis (ATA-Vfl), Burkholderia multivorans (ATA-Bmu), Silicibacter pomeroyi (ATA-Spo), and Luminiphilus syltensis (ATA-Lsy), that can catalyze the reductive amination of HMF and DFF. mdpi.com The transaminase from Shimia marina (SMTA) has also been reported as a robust enzyme for the scalable amination of biobased furanaldehydes with high activity. researchgate.net

| Enzyme | Source Organism | Substrate(s) | Amine Donor | Key Findings | Reference(s) |

| Cv-TA | Chromobacterium violaceum | HMF, DFF | Isopropylamine | >80% product formation at 100-200 mM aldehyde concentration. | nih.govresearchgate.net |

| ArS-TA | Arthrobacter citreus | HMF, DFF | Isopropylamine | High levels of product formation. | nih.govresearchgate.net |

| ArRmut11-TA | Arthrobacter sp. (mutant) | HMF, DFF | Isopropylamine | >80% product formation. | nih.govresearchgate.net |

| Vf-mut-TA | Vibrio fluvialis (mutant) | HMF, DFF | Isopropylamine | High levels of product formation. | nih.govresearchgate.net |

| ATA-Vfl | Vibrio fluvialis | HMF, DFF | L-alanine, Isopropylamine | Catalyzes reductive amination. | mdpi.com |

| ATA-Bmu | Burkholderia multivorans | HMF, DFF | L-alanine | Active towards furan aldehydes. | mdpi.com |

| ATA-Spo | Silicibacter pomeroyi | HMF, DFF | L-alanine, Isopropylamine | Effective in both batch and continuous-flow catalysis. | mdpi.comresearchgate.net |

| ATA-Lsy | Luminiphilus syltensis | HMF, DFF | L-alanine | (R)-selective ATA for furan amination. | mdpi.com |

| SMTA | Shimia marina | HMF, DFF, FFCA | Isopropylamine | Robust enzyme for scalable amination of furan aldehydes. | researchgate.net |

The synthesis of AMFA from HMF can be envisioned as a two-step enzymatic cascade: the transamination of the aldehyde group of HMF to an amine, followed by the oxidation of the hydroxymethyl group to a new aldehyde functionality. diva-portal.org Dehydrogenases and oxidases are key enzymes for this second step.

One proposed cascade involves the initial transamination of HMF to 5-(hydroxymethyl)furfurylamine (HMFA), which is then oxidized to AMFA. diva-portal.org Galactose oxidase (GOase) from Dactylium dendroides has been shown to effectively oxidize HMFA with high conversion, indicating the feasibility of this cascade. diva-portal.org In contrast, alcohol dehydrogenases from Thermoanaerobacter brockii and horse liver were found to be ineffective for the oxidation of either HMF or HMFA in the same study. diva-portal.org

In other contexts, multi-enzyme cascades involving oxidases have been developed for the synthesis of furan derivatives like 2,5-furandicarboxylic acid (FDCA). d-nb.infotandfonline.com For example, a tandem reaction using galactose oxidase M3-5 and aldehyde oxidase PaoABC has been used to convert HMF to FDCA. d-nb.info These studies on related furan compounds highlight the potential of oxidases in cascade reactions for modifying furan ring substituents.

Hybrid Catalytic Systems for Sequential Transformations

Combining biocatalysis with chemical catalysis in a one-pot setup, known as chemo-enzymatic or hybrid catalysis, can offer advantages in synthesizing complex molecules. jiangnan.edu.cnkcl.ac.uk For the synthesis of furan derivatives, this can involve a chemical step to produce a key intermediate from biomass, followed by enzymatic transformations. jiangnan.edu.cn

A one-pot, two-step chemo-enzymatic process has been reported for the synthesis of 5-aminomethyl-2-furancarboxylic acid (AMFC) from HMF. nih.gov This process combines a laccase-TEMPO system for the chemical oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA), followed by a biocatalytic transamination step using recombinant E. coli cells. nih.gov While the final product is not AMFA, this work demonstrates the principle of integrating chemical and biological catalysis for the synthesis of aminated furan derivatives.

Immobilization Strategies for Enzyme Recycling and Process Efficiency

The reusability of enzymes is a critical factor for the economic viability of biocatalytic processes. mdpi.com Enzyme immobilization provides a solution by confining the enzyme to a solid support, which allows for easy separation from the reaction mixture and subsequent reuse. scielo.brroyalsocietypublishing.org

Several strategies have been explored for immobilizing enzymes used in furan derivative synthesis. Amine transaminases have been successfully immobilized on glutaraldehyde-functionalized amine beads and through site-selective binding to amine beads. mdpi.comresearchgate.net Immobilized ATAs have demonstrated efficient reuse in multiple reaction cycles for the reductive amination of HMF. researchgate.net

Another approach involves the immobilization of His-tagged enzymes onto specialized carriers. For example, a transaminase from Silicibacter pomeroyi (SpATA) was immobilized via His6-tags onto EziG-protein carriers, which could then be used in spin columns for the transamination of HMF, allowing for the recovery and recycling of the enzyme. diva-portal.org The use of 2,5-diformylfuran (DFF), a bio-based dialdehyde, has also been investigated as a crosslinking agent for covalent enzyme immobilization, offering a more sustainable alternative to glutaraldehyde. researchgate.net

| Immobilization Method | Enzyme(s) | Support/Carrier | Key Advantage(s) | Reference(s) |

| Multiple Binding | Amine Transaminases (ATAs) | Glutaraldehyde-functionalized amine beads | Efficient reuse in multiple cycles. | mdpi.comresearchgate.net |

| Site-Selective Binding | Amine Transaminases (ATAs) | Amine beads | High stability and reusability. | mdpi.comresearchgate.net |

| His6-tag Immobilization | Silicibacter pomeroyi Transaminase (SpATA) | EziG-protein carriers | Easy enzyme recovery and recycling. | diva-portal.org |

| Covalent Crosslinking | Glucoamylase | Amino-functionalized methacrylic resins | Use of a bio-based crosslinker (DFF). | researchgate.net |

| Cross-Linked Enzyme Aggregates (CLEAs) | Various enzymes | Carrier-free | High catalyst productivity and stability. | royalsocietypublishing.org |

Influence of Reaction Conditions on Biocatalytic Outcomes

The efficiency and selectivity of biocatalytic reactions are highly dependent on the reaction conditions, including pH, temperature, and the concentrations of substrates and enzymes. researchgate.netnih.gov

The pH of the reaction medium has been identified as a critical factor in the amination of furan aldehydes using ATAs with isopropylamine as the amine donor. nih.govresearchgate.net The influence of pH is attributed to the imine/aldehyde equilibrium that can occur due to the reactivity of the carbonyl substrates with a nucleophilic amine like IPA. researchgate.net For the reduction of HMF using an engineered reductive aminase, an optimal pH of 8.0 was identified. frontiersin.orgnih.gov

Temperature also plays a significant role. For the same engineered reductive aminase, the optimal temperature for HMF reduction was found to be 30°C. frontiersin.orgnih.gov In lipase-catalyzed synthesis of furan-comprising oligomer diols, reaction temperatures were varied between 80 to 140°C to optimize the process. acs.org

Substrate concentration is another key parameter, as high concentrations of some furan compounds like HMF can be toxic to whole-cell biocatalysts. researchgate.net In the biocatalytic production of 2,5-di(hydroxymethyl)furan (DHMF) from HMF using Fusarium striatum, quantitative yields were achieved at HMF concentrations up to 75 mM. researchgate.net

Derivatization Strategies for this compound

The reactivity of the aldehyde and aminomethyl groups allows for a wide range of derivatization strategies, leading to a diverse array of molecular architectures.

Imine Formation and Condensation Reactions

The aldehyde functionality of AMFC readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is fundamental in dynamic covalent chemistry and serves as a gateway to more complex molecules. For instance, the condensation of furan-based dialdehydes with diamines can lead to the formation of poly-furanic imines. rsc.org

Similarly, the reaction of 5-(hydroxymethyl)furfural (HMF), a precursor to AMFC, with primary amino acids like glycine (B1666218) and lysine (B10760008) results in the formation of imines. researchgate.net While the aminomethyl group of AMFC itself can react, it is the aldehyde that is typically targeted for initial imine formation. The resulting imine can then be subjected to further transformations, such as reduction to a secondary amine.

A notable reaction is the condensation of derivatives of 5-aminomethyl-2-furanmethanol with substituted benzaldehydes, which, after a series of steps including cyclization with a 3-aminocrotonic acid ester, yields complex heterocyclic products. google.com

Table 1: Examples of Imine Formation and Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-substituted-2-furancarbaldehyde | N4-cyclohexyl thiosemicarbazide (B42300) | Thiosemicarbazone | researchgate.net |

| 5-(Hydroxymethyl)furfural (HMF) | Primary Amino Acids (e.g., Lysine) | Imine (Schiff Base) | researchgate.net |

| 5-Dimethylaminomethyl-2-acetoacetoxymethylfuran | 2,3-Dichlorobenzaldehyde | Intermediate for Dihydropyridine synthesis | google.com |

Thiosemicarbazone Synthesis

The reaction of the aldehyde group in furan derivatives with thiosemicarbazide provides thiosemicarbazones, a class of compounds known for their coordination chemistry and biological activities. The synthesis is typically a straightforward condensation reaction.

For example, 5-methylfuran-2-carbaldehyde reacts with thiosemicarbazide in refluxing ethanol (B145695) to produce 5-methylfuran-2-carbaldehyde thiosemicarbazone (5-MFAT). jmaterenvironsci.com The general procedure involves dissolving the furan aldehyde in a suitable solvent like ethanol and adding an aqueous or alcoholic solution of thiosemicarbazide, often with gentle heating to drive the reaction to completion. jmaterenvironsci.comsemanticscholar.org This methodology is applicable to a wide range of substituted furan-2-carbaldehydes. researchgate.netnih.gov

Table 2: Synthesis of Furan-based Thiosemicarbazones

| Furan Aldehyde | Reagent | Conditions | Product | Reference |

| 5-Methylfuran-2-carbaldehyde | Thiosemicarbazide | Ethanol/Water, Reflux | 5-Methylfuran-2-carbaldehyde thiosemicarbazone | jmaterenvironsci.com |

| Furan-2-carbaldehyde | Thiosemicarbazide | Methanol, Reflux | (Z)-Furan-2-carbaldehyde Thiosemicarbazone | semanticscholar.org |

| Substituted Benzaldehydes | 4-(1-adamantyl)-3-thiosemicarbazide | Methanol, Reflux, Acetic acid (cat.) | Adamantane-containing thiosemicarbazones | nih.gov |

Heterocyclic Ring Formation via Cycloaddition Reactions

The furan ring in AMFC and its derivatives can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the synthesis of complex bicyclic and polycyclic structures.

A notable application involves the reaction of 5-amino-2-furylmethylamines with dienophiles to construct an isoindolinone skeleton. mdpi.com This strategy can be extended to start from 5-aminofuran-2-carbaldehydes, which first form an imine that then undergoes an intramolecular [4+2] cycloaddition. mdpi.com Furthermore, nitrile oxides derived from furan aldehydes, such as 5-hydroxymethyl-furan-2-nitrileoxide, can participate in [3+2] cycloaddition reactions with alkenes to form 4,5-dihydro-isoxazole rings. researchgate.net

Table 3: Cycloaddition Reactions of Furan Derivatives

| Furan Derivative | Reaction Type | Reaction Partner | Product | Reference |

| 5-Amino-2-furylmethylamine | [4+2] Cycloaddition | Dienophile | Isoindolinone | mdpi.com |

| 5-Hydroxymethyl-furan-2-nitrileoxide | [3+2] Cycloaddition | Alkenes | 3-(2-Furanyl)-4,5-dihydo-isoxazole | researchgate.net |

| 5-Hydroxymethyl-furan-2-nitrileoxide | [4+2] Diels-Alder | Dimethylacetylene dicarboxylate | 3-(7-Oxa-bicyclo[2.2.1]hepta-2,5-dien-1-yl)-isoxazole | researchgate.net |

Functional Group Interconversions on the Furan Ring

The aminomethyl and aldehyde groups of AMFC, along with the furan ring itself, can be chemically transformed into a variety of other functional groups. These interconversions are crucial for synthesizing a broader range of derivatives.

The aldehyde can be oxidized to a carboxylic acid. For example, 5-(chloromethyl)furfural (CMF) can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride using tert-butyl hypochlorite. researchgate.net Conversely, the carboxylic acid group in 5-amino-furan-2-carboxylic acid can be reduced to an alcohol or an aldehyde.

The aminomethyl group can be derived from a precursor like a hydroxymethyl group via amination, or it can be further functionalized. Enzymatic cascades have been developed for the conversion of 5-(hydroxymethyl)furfural (HMF) into derivatives like 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), showcasing multiple functional group interconversions in one-pot systems. rsc.orgdiva-portal.org Direct reductive amination of 2,5-diformylfuran (DFF) using ammonia over Nickel-Raney catalysts is another route to produce aminomethyl functionalities on the furan ring. scirp.org

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is key to optimizing reaction conditions and controlling product selectivity.

In the formation of N-substituted this compound derivatives from HMF and secondary amines, the reaction is believed to proceed through an initial Schiff base formation, followed by a vinylogous Amadori rearrangement. researchgate.net Isotope labeling studies have been instrumental in elucidating these pathways, confirming that HMF first forms a Schiff base adduct which can then undergo further rearrangements. researchgate.net

For the reductive amination of 2,5-diformylfuran (DFF), the proposed mechanism involves the initial reaction of the aldehyde groups with ammonia to form terminal diimines. These diimines are then hydrogenated over the catalyst. The reaction system can also involve the condensation of DFF, diimine, and the final product, 2,5-bis(aminomethyl)furan, to form oligomeric imine species, which have been identified by mass spectrometry. scirp.org

In cycloaddition reactions, the stereochemical outcome is often dictated by the geometry of the intermediates. For instance, in the intramolecular cycloaddition of azomethine ylides generated from aldehydes, the W-shaped ylide intermediate leads to a specific stereoisomer of the cycloadduct.

Mechanistic studies of palladium-catalyzed arylation of furan derivatives suggest pathways involving oxidative addition, C-H activation, and reductive elimination cycles. acs.org Similarly, copper-catalyzed reactions for benzofuran (B130515) synthesis are proposed to proceed via intermediates like iminium ions and copper acetylides, followed by intramolecular cyclization. acs.org

Advanced Characterization and Analytical Techniques

X-ray Crystallography for Solid-State Structure Elucidation

The furan (B31954) ring is expected to be planar. The aminomethyl and carbaldehyde substituents would lie roughly in the plane of the ring to maximize conjugation. In the solid state, strong intermolecular hydrogen bonds involving the aminomethyl group (as a donor) and the aldehyde oxygen (as an acceptor) are anticipated, similar to the O-H···O bonds found in HMF crystals. nih.gov Additionally, π-π stacking interactions between the furan rings of adjacent molecules may contribute to the crystal packing.

Table 4: Representative Crystallographic Data from an Analog (HMF)

| Parameter | Value (for HMF) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (C=O) | ~1.21 Å |

| Key Bond Length (C-O, ring) | ~1.37 Å |

| Hydrogen Bond (O-H···O) | ~2.70 Å |

Source: Data for 5-(Hydroxymethyl)furan-2-carbaldehyde from reference nih.gov.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for the analysis of 5-(Aminomethyl)furan-2-carbaldehyde. HPLC is frequently employed to monitor the progress of enzymatic or chemical reactions where this compound is either a target product or a byproduct. rsc.orgdiva-portal.org By tracking the appearance or disappearance of its corresponding peak in the chromatogram, reaction kinetics and conversion rates can be determined.

Furthermore, HPLC is a standard method for assessing the purity of the synthesized compound. mdpi.com For preparative purposes, column chromatography is often used to purify the crude product from starting materials and side products. google.comrsc.org

Isotope Labeling in Mechanistic Studies

Isotope labeling is a powerful technique for elucidating the reaction mechanisms through which this compound is formed. Studies using precursors labeled with stable isotopes like ¹³C and ¹⁵N have been instrumental in understanding complex reaction cascades.

A significant finding from such studies is that N-substituted this compound derivatives can be formed through a vinylogous Amadori rearrangement. nih.govresearchgate.net This occurs when 5-(hydroxymethyl)-2-furaldehyde (HMF) reacts with secondary amines. nih.gov Isotope labeling experiments, using molecules like [U-¹³C₆]glucose and [¹⁵N]lysine, have been crucial in tracing the pathways of atoms from reactants to products, confirming the formation of such furan derivatives in Maillard reactions. nih.govresearchgate.net The use of deuterated analogs has also been employed to investigate kinetic isotope effects in reactions involving related furan compounds. nih.gov

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In organic chemistry, it is extensively applied to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products.

Detailed DFT studies specifically on the reaction mechanisms of 5-(Aminomethyl)furan-2-carbaldehyde are not extensively documented in publicly available literature. However, the principles of the methodology can be understood from studies on related furan (B31954) derivatives. For instance, DFT has been employed to understand the interaction and bonding mechanism of furan on metal surfaces, which is crucial for catalytic processes. chemrxiv.org Such studies calculate adsorption energies and analyze orbital interactions to determine how the furan ring binds to a catalyst. chemrxiv.org

For this compound, DFT calculations could be hypothetically applied to investigate several key transformations:

Reductive Amination: The conversion of the aldehyde group in the presence of an amine and a reducing agent could be modeled to understand the transition states for imine formation and subsequent reduction.

Oxidation of the Aldehyde: DFT could calculate the energy barriers for the oxidation of the carbaldehyde group to a carboxylic acid using various oxidizing agents, helping to predict the most efficient reaction conditions.

Reactions at the Amino Group: The nucleophilicity of the aminomethyl group can be quantified, and its reaction pathways, such as acylation or alkylation, can be modeled to understand substrate scope and potential side reactions.

Catalytic Hydrogenation: In processes like the conversion of biomass-derived furans to fuels, kinetic and computational studies help elucidate complex reaction pathways, including hydrogenation, decarbonylation, and etherification. researchgate.net

A typical DFT study for a reaction mechanism involves the following steps:

Geometry Optimization: Finding the lowest energy structure for reactants, intermediates, and products.

Transition State Search: Locating the highest energy point (saddle point) along the reaction coordinate, which represents the energy barrier for the reaction.

Frequency Calculation: Confirming that reactants and products are true minima (no imaginary frequencies) and that a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all species to visualize the reaction pathway and determine the rate-limiting step.

Table 1: Hypothetical DFT Application for a Reaction of this compound

| Reaction Step | Information Gained from DFT | Computational Output |

|---|---|---|

| Imine Formation | Energy barrier for the nucleophilic attack of an amine on the aldehyde. | Transition state structure and activation energy (Ea). |

| Hydrogenation | Relative stability of intermediates on a catalyst surface. | Adsorption energies and optimized surface geometries. |

| Side-Product Formation | Energy profile for competing reaction pathways (e.g., polymerization). | Comparison of activation energies for desired vs. undesired products. |

Molecular Docking Studies in Ligand-Protein Interactions (General Concepts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

The docking process involves two main components:

Sampling: Generating a large number of possible binding poses of the ligand within the active site of the protein.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

While specific docking studies featuring this compound as the primary ligand are not prominent in published research, studies on structurally similar compounds provide a clear example of the methodology. For instance, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been investigated as inhibitors of human sirtuin 2 (SIRT2), a promising drug target in cancer and neurodegenerative diseases. nih.gov In such studies, the furan-containing ligands are docked into the SIRT2 active site to predict their binding interactions. nih.gov These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH of an amide or amine) and acceptors (like the carbonyl oxygen of the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the furan or other aromatic rings) and hydrophobic pockets in the active site.

π-π Stacking: A non-covalent interaction between aromatic rings.

The insights from docking can guide the synthesis of new derivatives with improved potency by modifying the ligand structure to enhance these favorable interactions. nih.govmdpi.com

Table 2: General Principles of a Molecular Docking Workflow

| Stage | Description | Key Software/Tools |

|---|---|---|

| 1. Protein Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). Missing atoms, hydrogens, and charges are added. Water molecules are often removed. | Protein Preparation Wizard (Schrödinger), AutoDockTools |

| 2. Ligand Preparation | A 3D structure of the ligand is generated. Its geometry is optimized, and appropriate protonation states and charges are assigned for a given pH. | LigPrep (Schrödinger), Open Babel |

| 3. Grid Generation | A grid box is defined around the protein's active site to specify the search space for the docking algorithm. | Glide (Schrödinger), AutoGrid |

| 4. Docking Simulation | The ligand is flexibly docked into the defined grid box, and various conformations and orientations are sampled. | Glide, AutoDock Vina, GOLD |

| 5. Analysis of Results | The resulting poses are ranked by their docking scores. The best-scoring pose is analyzed to identify key molecular interactions with the protein. | Maestro (Schrödinger), PyMOL, Discovery Studio |

Retrosynthesis Software Application in Pathway Design

Retrosynthesis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections." Computational retrosynthesis software automates this process, leveraging vast databases of chemical reactions and strategic algorithms to propose viable synthetic routes.

Software platforms like SYNTHIA™ (formerly Chematica) function by applying expert-coded rules of chemical transformations to a target molecule. sigmaaldrich.com The software can rapidly explore millions of potential pathways, filtering them based on user-defined criteria such as cost, reaction yield, number of steps, and avoidance of certain reagents or intermediates. sigmaaldrich.com

For a target like this compound, a retrosynthesis program would likely propose several potential pathways by identifying key functional groups and performing strategic disconnections:

C-N Bond Disconnection: The most apparent disconnection is at the aminomethyl group. This suggests a precursor like a 5-(halomethyl)furan-2-carbaldehyde or 5-(hydroxymethyl)furan-2-carbaldehyde (5-HMF). The amino group could then be introduced via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.

Functional Group Interconversion (FGI): The software might recognize that the aldehyde and aminomethyl groups can be derived from other functionalities. For example, it could suggest that both groups arise from the reduction of a dinitrile or a nitro-aldehyde precursor.

Furan Ring Formation: For more complex syntheses, the software might break open the furan ring itself, suggesting a pathway based on well-known furan syntheses like the Paal-Knorr synthesis from a 1,4-dicarbonyl compound. organic-chemistry.org

The software presents the output as a synthetic tree, allowing the chemist to evaluate and select the most practical route for laboratory execution.

Table 3: Hypothetical Retrosynthetic Analysis for this compound

| Disconnection/Strategy | Precursor Molecule | Required Reaction Type |

|---|---|---|

| C-N Bond Disconnection | 5-(Hydroxymethyl)furan-2-carbaldehyde (5-HMF) | Tosylation/Halogenation followed by Amination |

| C-N Bond Disconnection | 5-Formylfuran-2-carboxylic Acid | Curtius or Hofmann Rearrangement |

| FGI at Aldehyde | 5-(Aminomethyl)furan-2-carboxylic Acid | Reduction of Carboxylic Acid |

| Furan Ring Synthesis | Acyclic 1,4-dicarbonyl precursor | Paal-Knorr Furan Synthesis |

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the intrinsic reactivity and selectivity of a molecule, providing a rationale for its chemical behavior. Key properties that can be calculated include the distribution of electron density and the energies of frontier molecular orbitals (FMOs).

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the surface of a molecule. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound:

The oxygen of the aldehyde and the nitrogen of the amine would be electron-rich (red).

The carbonyl carbon of the aldehyde and the hydrogens on the amino group would be electron-poor (blue).

The furan ring is activated by the electron-donating aminomethyl group, making it more electron-rich than unsubstituted furan and thus more reactive towards electrophiles.

Frontier Molecular Orbital (FMO) Theory: This theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

HOMO: The location of the HOMO indicates the site of the most available electrons, predicting the position of electrophilic attack. In this molecule, the HOMO would likely have significant density on the furan ring and the amino group.

LUMO: The location of the LUMO indicates the most electron-deficient site, predicting the position of nucleophilic attack. The LUMO would be centered primarily on the carbaldehyde group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

These computational predictions help rationalize why nucleophiles attack the aldehyde carbon and why electrophiles will preferentially attack the activated furan ring. ljmu.ac.uk

Table 4: Predicted Reactivity Sites in this compound

| Molecular Site | Predicted Reactivity | Computational Rationale |

|---|---|---|

| Aldehyde Carbonyl Carbon | Site for Nucleophilic Attack | High positive charge (blue on ESP map); Large LUMO coefficient. |

| Aldehyde Carbonyl Oxygen | Site for Protonation/Lewis Acid Coordination | High negative charge (red on ESP map); Electron lone pairs. |

| Furan Ring (C3 and C4) | Site for Electrophilic Attack | Increased electron density due to activating -CH₂NH₂ group; High HOMO density. |

| Amine Nitrogen | Nucleophilic and Basic Site | Electron lone pair; Negative electrostatic potential. |

Applications As Monomers and Building Blocks in Advanced Materials

Precursor for Bio-Based Polymer Synthesis

AMFC is a pivotal intermediate in the production of monomers used for various bio-based polymers. The dual functionality of the furan (B31954) ring allows for its conversion into diamines, amino acids, and other difunctional molecules necessary for step-growth polymerization.

Polyurethanes and Polyureas

While AMFC itself is not typically used as a direct monomer for polyurethanes and polyureas, it serves as a crucial precursor to 2,5-bis(aminomethyl)furan (B21128) (BAMF), a furan-based diamine. rsc.orgresearchgate.net The synthesis of BAMF can be achieved through the reductive amination of AMFC's aldehyde group and the subsequent reduction of the formyl group of an intermediate like 2,5-diformylfuran (DFF). researchgate.net

BAMF is a key monomer for creating bio-based polyureas and polyurethanes. rsc.orgmdpi.com The polyaddition reaction of BAMF with various diisocyanates yields polyureas with furan moieties in the main chain. These polymers have demonstrated high thermal stability and can be cross-linked through the furan-maleimide Diels-Alder reaction, imparting self-healing and recyclable properties to the material. mdpi.com

Table 1: Role of AMFC in Polyurethane and Polyurea Synthesis

| Polymer Type | Direct Monomer | Role of 5-(Aminomethyl)furan-2-carbaldehyde (AMFC) | Resulting Polymer Characteristics |

|---|---|---|---|

| Polyurethanes | 2,5-Bis(aminomethyl)furan (BAMF) | Precursor for the synthesis of the diamine monomer (BAMF). rsc.org | Bio-based, potential for tunable properties. |

Polyamides

AMFC is an essential intermediate in the synthesis of the furan-based amino acid monomer, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA). rsc.orgresearchgate.net The synthesis involves the oxidation of the aldehyde group of AMFC to a carboxylic acid. This transformation can be part of a one-pot, two-step hybrid catalytic process starting from 5-hydroxymethylfurfural (B1680220) (HMF), where AMFC is a key, isolable intermediate. researchgate.net

AMFCA is a bio-based monomer that can undergo polycondensation to produce semi-aromatic polyamides, such as poly(5-aminomethyl-2-furoic acid) (PAMF). rsc.orgstanford.eduresearchgate.net These furan-based polyamides are of significant interest as sustainable alternatives to petroleum-based performance plastics like nylons. PAMF has been shown to be a semicrystalline material with glass-transition and melting temperatures comparable to some commercial polyamides. stanford.eduresearchgate.net The rigid furan ring contributes to the desirable thermal and mechanical properties of these polymers. rsc.org

Polyimides

High-performance polymers like polyimides can be synthesized using furan-based diamines. AMFC is a precursor to 2,5-bis(aminomethyl)furan (BAMF), a diamine suitable for polyimide synthesis. researchgate.net PMR-type (Polymerization of Monomeric Reactants) polyimides, known for their high-temperature applications, have been successfully formulated using furan-based diamines. These resins show lower softening temperatures and cure onsets compared to traditional PMR-15, which can be advantageous for processing. researchgate.net The resulting thermosetting polyimides exhibit excellent thermo-oxidative stability, making them suitable for applications in high-temperature environments.

Synthesis of Unnatural Peptides and Cyclic Peptides

The derivative of AMFC, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), is a novel furan-based amino acid that serves as a building block for creating unnatural peptides and peptidomimetics. researchgate.netnih.gov The rigid furan ring acts as a constrained scaffold, which is a valuable feature in designing peptides with specific secondary structures and biological activities.

Researchers have successfully synthesized 18- and 24-membered cyclic oligopeptides by incorporating AMFCA. nih.gov These cyclic peptides have shown a high selectivity for binding to telomeric G-quadruplex structures over double-stranded DNA, indicating their potential as scaffolds for developing targeted therapeutic agents. nih.gov The synthesis of these complex molecules relies on the availability of the AMFCA building block, which is directly derived from AMFC. researchgate.netresearchgate.net

Intermediate in Complex Heterocyclic Scaffold Construction

The dual reactivity of the amino and aldehyde functional groups in aminofuran carbaldehydes makes them valuable intermediates in the synthesis of complex heterocyclic compounds. The aldehyde group can readily participate in reactions like imine formation and other cyclizations, while the aminomethyl group provides a point for further functionalization.

For instance, furan-2-carbaldehydes can be used as C1 building blocks in the synthesis of quinazolin-4(3H)-ones. This highlights the utility of the furan carbaldehyde moiety in constructing fused heterocyclic systems, which are common scaffolds in pharmaceuticals and agrochemicals. The presence of the aminomethyl group on AMFC offers an additional reactive handle for building molecular complexity.

Integration into Supramolecular Assemblies and Functional Materials

While direct studies on the integration of AMFC into supramolecular assemblies are limited, its derivatives have demonstrated significant potential in this area. The cyclic trimer of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a direct derivative of AMFC, has been developed as a novel synthetic receptor that shows a strong affinity for binding carboxylates through non-covalent interactions. semanticscholar.org This demonstrates that the furan-amino acid scaffold derived from AMFC is highly effective for constructing molecules capable of molecular recognition, a cornerstone of supramolecular chemistry.

The furan ring, along with the aminomethyl and carbaldehyde groups, provides sites for hydrogen bonding and other non-covalent interactions, which are essential for the self-assembly of molecules into larger, ordered supramolecular structures. mdpi.com This potential allows for the design of functional materials where molecules are organized to achieve specific properties, such as catalysis or molecular sensing.

Sustainability and Green Chemistry Aspects

Life Cycle Assessment of Production Pathways

A comprehensive Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of a chemical process from "cradle-to-grave." While a dedicated LCA specifically for 5-(Aminomethyl)furan-2-carbaldehyde is not yet extensively documented in the literature, valuable insights can be drawn from LCAs of its precursor, HMF, and its closely related oxidized derivative, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA). rsc.orgresearchgate.net

LCA studies on HMF and 2,5-furandicarboxylic acid (FDCA) production highlight that while bio-based routes can offer reduced greenhouse gas emissions compared to fossil-based counterparts, they may increase impacts in other categories. researchgate.net Key environmental hotspots identified in these assessments include the choice of feedstock (e.g., fructose (B13574) vs. lignocellulosic biomass), the energy source for the process, and the type and amount of solvent used. researchgate.netcetjournal.it

Atom Economy and Process Mass Intensity (PMI) Evaluation

Green chemistry metrics are essential for quantifying the efficiency and environmental impact of a synthetic route. Atom Economy (AE) offers a theoretical measure of how many atoms from the reactants are incorporated into the final product, while Process Mass Intensity (PMI) provides a more practical assessment by considering all mass inputs, including solvents, reagents, and work-up materials. rsc.org

Atom Economy (AE): AE is a theoretical metric inherent to a balanced chemical equation and does not account for yield or reactant excesses. rsc.org

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Process Mass Intensity (PMI): PMI gives a holistic view of the process's wastefulness. greenchemistry-toolkit.org

PMI = Total Mass of Inputs (Raw Materials, Solvents, etc.) / Mass of Final Product

A lower PMI value signifies a greener, more efficient process. For HMF derivatives, PMI values can be significantly influenced by the use of solvents, which often constitute a large portion of the waste generated. rsc.org Research into the synthesis of furanic monomers shows an increasing focus on improving PMI by recycling reagents and solvents. rsc.org Enzymatic processes, which can be run in aqueous media under mild conditions, often demonstrate lower PMIs compared to traditional chemical syntheses that require organic solvents and harsh conditions. rsc.org

Below is a table illustrating a hypothetical comparison of green metrics for different synthesis approaches.

| Metric | Chemo-Catalytic Route | Biocatalytic Route |

| Solvent | Organic (e.g., DMSO, Toluene) | Aqueous Buffer |

| Typical Atom Economy | Moderate to High (depends on specific reaction) | High |

| Typical Process Mass Intensity (PMI) | High (50-100+) | Lower (can be <50) |

| Key Considerations | Solvent recycling is crucial to lower PMI. rsc.org | High dilution can increase PMI; higher titers are desirable. rsc.org |

Development of Solvent-Free or Environmentally Benign Processes

A primary goal in green chemistry is to minimize or eliminate the use of hazardous solvents. Significant progress has been made in developing more benign processes for producing furan (B31954) derivatives like AMFC.

Biocatalytic and Chemo-enzymatic Syntheses: The use of enzymes offers a powerful green alternative. One-pot, one-step enzymatic cascades have been developed to produce AMFCA from HMF in aqueous media, completely avoiding organic solvents. rsc.org These processes utilize biocatalysts like transaminases and oxidases under mild temperature and pH conditions. nih.govrsc.orgresearchgate.net Such systems are highly selective and reduce the formation of by-products.

Electrochemical Methods: Electrosynthesis presents a promising green pathway, using renewable electricity to drive chemical transformations. A two-step electrochemical method has been reported for synthesizing a related furanic amino acid from HMF in an aqueous acidic electrolyte, using water as the solvent. nih.gov This approach minimizes waste and avoids harsh chemical reagents.

Improved Solvent Systems: When solvents are necessary, the focus shifts to using environmentally benign options. For the production of HMF, solvents like methylisobutylketone (MIBK) have been selected over others due to more favorable toxicity profiles and boiling points that are suitable for subsequent catalytic steps. academie-sciences.fr Conversely, the use of solvents like dimethyl sulfoxide (B87167) (DMSO) is considered less green as it can complicate product recovery. rsc.org

The following table summarizes various environmentally benign approaches.

| Process Type | Catalyst/System | Solvent | Advantages |

| Enzymatic Cascade | HMF oxidase, transaminase | Aqueous buffer | No organic solvents, mild conditions, high selectivity. rsc.org |

| Chemo-enzymatic | Pt/SiO2 and Transaminase | Aqueous buffer | Combines chemical and biological catalysis in one pot. researchgate.net |

| Electrochemical | Silver (Ag) cathode, Manganese Oxide (MnOx) anode | Acidic water | Uses renewable energy, avoids harsh reagents. nih.gov |

Valorization of Biomass Resources for this compound Production

The production of AMFC is intrinsically linked to the valorization of biomass, as its primary precursor, 5-hydroxymethylfurfural (B1680220) (HMF), is a key platform chemical derived from renewable resources. nih.govrsc.org

From Biomass to HMF: HMF is produced through the acid-catalyzed dehydration of C6 sugars, particularly fructose. rsc.org These sugars can be sourced from the hydrolysis of lignocellulosic biomass, such as agricultural and forestry residues, as well as from starch or inulin. rsc.org This positions HMF, often called a "sleeping giant" of sustainable chemistry, as a direct link between raw biomass and a wide range of valuable chemicals. nih.govrsc.org

Converting HMF to Aminofurans: The transformation of HMF into AMFC and other aminofurans is a critical valorization step. This is achieved through several catalytic strategies:

Reductive Amination: Traditional chemical methods often employ reductive amination using metal catalysts. nih.gov Bifunctional catalysts have been developed for the direct amination of HMF with ammonia (B1221849) to produce related diamines, with water being the only theoretical byproduct. scispace.com

Enzymatic Transformation: As discussed, enzymatic cascades can convert HMF into aminofurans with high selectivity. nih.gov For instance, a side-product in the enzymatic synthesis of AMFCA from HMF is this compound (AMFC), indicating a direct biocatalytic pathway to the target compound. rsc.org

The following table outlines pathways for the valorization of HMF into aminofurans.

| Starting Material | Conversion Strategy | Key Intermediate/Product | Significance |

| 5-Hydroxymethylfurfural (HMF) | Reductive Amination | 2,5-bis(aminomethyl)furan (B21128) | Creates bio-based diamines for polymers. nih.govscispace.com |

| 5-Hydroxymethylfurfural (HMF) | Enzymatic Oxidation & Amination | This compound (AMFC) | Direct biocatalytic route to AMFC. rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Chemo-enzymatic Synthesis | 5-(aminomethyl)-2-furancarboxylic acid | Efficient one-pot synthesis of a polyamide monomer. researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Electrochemical Reductive Amination | (5-(aminomethyl)furan-2-yl)methanol | Green synthesis of an amino alcohol intermediate. nih.gov |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency

The efficient synthesis of AMFC is a critical area of ongoing research. Current methods often involve multi-step processes with challenges in selectivity and yield. Future efforts are directed towards the development of novel catalytic systems that can enhance the efficiency and sustainability of AMFC production.

One promising avenue is the use of biocatalytic cascades. For instance, an enzymatic cascade has been developed for the valorization of HMF into AMFC. diva-portal.org This process involves the transamination of HMF to 5-(hydroxymethyl)furfurylamine (HMFA) followed by the oxidation of HMFA to AMFC. diva-portal.org The use of immobilized enzymes, such as transaminases, allows for easier separation and recycling of the catalyst, contributing to a more economical and environmentally friendly process. diva-portal.org

Hybrid catalytic systems that combine chemo- and biocatalysts are also being explored. A one-pot, two-step hybrid process has been reported for the conversion of HMF to 5-aminomethyl-2-furancarboxylic acid (AMFCA), a derivative of AMFC. This system utilizes a platinum-on-silica catalyst for the initial oxidation step, followed by an enzymatic amination step using a transaminase. researchgate.net Further research into these hybrid systems could pave the way for more direct and efficient routes to AMFC.

Future research will likely focus on:

Developing more robust and active enzymes through protein engineering to improve reaction rates and substrate tolerance.

Designing novel heterogeneous catalysts with high selectivity to minimize the formation of byproducts.

Optimizing reaction conditions for integrated chemo-enzymatic processes to maximize yield and productivity.

Exploration of Untapped Reaction Pathways for Derivatization

The unique bifunctional nature of AMFC, possessing both an amine and an aldehyde group, makes it a versatile platform for chemical derivatization. Exploring untapped reaction pathways for its modification will open doors to a wider range of novel molecules and materials.

One area of interest is the synthesis of various furfurylamines. Besides AMFC, other derivatives like 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-aminomethyl-2-furancarboxylic acid (AMFCA) are valuable monomers for polymer synthesis. nih.gov Research is ongoing to develop biocatalytic cascades for the one-pot synthesis of these compounds from HMF. nih.gov

The reactivity of the aldehyde and amine groups allows for a variety of transformations:

Reductive amination: The aldehyde group can be further aminated to produce diamines like BAMF. nih.gov

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding AMFCA. researchgate.net

Condensation reactions: The aldehyde can react with various nucleophiles, and the amine group can participate in amide and imine bond formation. For example, the reaction of furan-2-carbaldehyde with amino acids has been studied, indicating the potential for similar reactions with AMFC. researchgate.net

Future research will likely focus on:

Investigating novel derivatization reactions to create a diverse portfolio of furan-based molecules.

Developing selective catalytic systems that can target one functional group over the other, enabling precise molecular design.

Exploring the synthesis of N-substituted AMFC derivatives by reacting the primary amine with various electrophiles. nih.govresearchgate.net

Expansion of Applications in Emerging Material Science Fields

The derivatives of AMFC are promising monomers for the synthesis of advanced polymers with unique properties. Expanding their applications in emerging material science fields is a key research direction.

Furan-based polyamides and polyimides derived from monomers like AMFCA and BAMF exhibit excellent thermal and mechanical properties, making them potential bio-based alternatives to conventional petroleum-derived plastics. researchgate.netrsc.org For instance, poly(5-aminomethyl-2-furoic acid) (PAMF) has shown characteristics comparable to commercially available semi-aromatic polyamides. rsc.org

The furan (B31954) ring's rigid structure can impart desirable properties to polymers. nih.gov Furthermore, the potential to create diisocyanates from furan-based diamines opens up the possibility of producing bio-based polyurethanes. rsc.org

Future research in this area will likely involve:

Synthesizing and characterizing new furan-based polymers with tailored properties for specific applications.

Investigating the structure-property relationships of these materials to understand how the furan moiety influences their performance.

Exploring the use of AMFC-derived compounds in the development of functional materials, such as films, fibers, and composites.

Integration with Bio-Refinery Concepts for Circular Economy

The production of AMFC from biomass-derived HMF is a prime example of a value-added product within a biorefinery concept. colab.wsrsc.org Integrating the synthesis and utilization of AMFC and its derivatives into a circular economy model is a crucial long-term goal.

Biorefineries aim to convert biomass into a spectrum of products, including biofuels, chemicals, and materials, analogous to a petroleum refinery. acs.org HMF is considered a key platform chemical in this concept, and its conversion to valuable derivatives like AMFC is a critical step in maximizing the value derived from biomass. rsc.orgrsc.org

The development of efficient and sustainable processes for the entire value chain, from biomass sourcing to the end-of-life of the final products, is essential for a truly circular economy. This includes:

Utilizing diverse and non-food biomass feedstocks for HMF production.

Developing green and energy-efficient conversion processes.

Designing products for recyclability and biodegradability.

Future research will focus on:

Life cycle assessments of AMFC production and its derived polymers to evaluate their environmental impact.

Developing closed-loop recycling processes for furan-based materials.

Exploring the co-production of AMFC with other valuable chemicals in an integrated biorefinery to enhance economic viability.

Q & A

Q. Advanced

- High-Performance Liquid Chromatography (HPLC) : Separates isomers using C18 columns and UV detection (λ = 280 nm). Mobile phases often include acetonitrile/water with 0.1% formic acid .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and quaternary carbons. For example, HSQC correlates aminomethyl protons (δ 3.8 ppm) with adjacent carbons .

- X-ray crystallography : Resolves steric effects in nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) .

How do researchers address discrepancies between experimental and computational thermodynamic data?

Advanced

Combustion calorimetry (e.g., bomb calorimeter B-08-MA) measures ΔcH° (combustion enthalpy) experimentally. For 5-(4-nitrophenyl)-furan-2-carbaldehyde, experimental ΔcH° values (−3,890 kJ/mol) are compared with DFT-calculated values. Discrepancies arise from neglecting crystal lattice energies in computations. Mitigation strategies include:

- Applying corrections for hydrogen bonding and π-π stacking interactions.

- Validating additive methods (e.g., Benson group increments) against experimental data .

What strategies optimize reaction yields in oxime derivative synthesis?

Q. Advanced

- Catalyst screening : Proline derivatives enhance enantioselectivity (e.g., 85% ee with L-proline vs. 50% ee with D-proline) .

- Solvent optimization : Solvent-free conditions reduce side reactions (e.g., aldol condensation).

- pH control : Buffered hydroxylamine solutions (pH 5–6) prevent aldehyde oxidation .

How do substituents influence the reactivity of furan-2-carbaldehyde derivatives?

Advanced

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease aldehyde electrophilicity, slowing nucleophilic additions. For example:

- 5-(4-Nitrophenyl)-furan-2-carbaldehyde : Reacts 3× slower with amines than the unsubstituted derivative due to resonance stabilization.

- 5-(Bromomethyl)-furan-2-carbaldehyde : Enhanced SN2 reactivity at the benzylic position (k = 0.15 min⁻¹ in DMSO) .

Thermodynamic stability is quantified via ΔfH° (formation enthalpy), with nitro-substituted derivatives showing higher stability (−245 kJ/mol vs. −210 kJ/mol for methyl-substituted analogs) .

What methods validate the purity of furan-2-carbaldehyde derivatives for pharmacological studies?

Q. Advanced

- LC-MS : Detects trace impurities (e.g., <0.1% residual solvents) using ESI+ ionization.

- DSC (Differential Scanning Calorimetry) : Identifies polymorphic forms (e.g., melting endotherms at 210–212°C for crystalline oximes) .

- Microanalysis : Combines CHNS/O analysis with ICP-MS for halogenated derivatives (e.g., 5-(2,4-dichlorophenoxy)methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.